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molecular formula C20H35NO B8457443 N-Dodecyl-4-ethoxyaniline CAS No. 65570-08-3

N-Dodecyl-4-ethoxyaniline

Cat. No. B8457443
M. Wt: 305.5 g/mol
InChI Key: NILODTXTCWONFL-UHFFFAOYSA-N
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Patent
US04076849

Procedure details

N-dodecanoyl-p-ethoxyaminobenzene (6g, 0.019 mole) was placed in a 250 ml round-bottom flask with Borane/THF complex (50 ml, 1M solution in tetrahydrofuran, stabilized with 5 mole percent sodium borohydride). The flask was flushed with nitrogen, stoppered with a drierite tube and allowed to stand at room temperature for 20 hours. Water was then added slowly to react with excess diborane. Formation of the amine salt was avoided by refluxing the reaction mixture with triethylamine (5 ml) for one hour. The mixture was cooled and the layers separated. The upper layer was washed with water (3 × 20 ml). A fourth wash emulsified the mixture. It was broken by addition of salt. The upper layer was dried with anh. sodium sulphate and evaporated to dryness yielding 5.56g (97%) of white plates of crude product. Crystallization from methanol afforded 4.3g (75%) of N-dodecyl-p-ethoxy-aminobenzene in the form of white plates, m.p. 38°-39° C.
Name
N-dodecanoyl-p-ethoxyaminobenzene
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:14](OCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].B.C1C[O:28][CH2:27][CH2:26]1>C(N(CC)CC)C>[CH2:1]([NH:14][C:15]1[CH:16]=[CH:17][C:18]([O:28][CH2:27][CH3:26])=[CH:19][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
N-dodecanoyl-p-ethoxyaminobenzene
Quantity
0.019 mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)N(C1=CC=CC=C1)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
stoppered with a drierite tube
ADDITION
Type
ADDITION
Details
Water was then added slowly
CUSTOM
Type
CUSTOM
Details
to react with excess diborane
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The upper layer was washed with water (3 × 20 ml)
WASH
Type
WASH
Details
A fourth wash
ADDITION
Type
ADDITION
Details
It was broken by addition of salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The upper layer was dried with anh. sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 5.56g (97%) of white plates of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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